molecular formula C23H33N3O8 B1663314 NCX899

NCX899

Número de catálogo: B1663314
Peso molecular: 479.5 g/mol
Clave InChI: YGMKQTIZFBBSRD-IHPCNDPISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NCX899 es un derivado liberador de óxido nítrico del enalapril, que es un inhibidor de la enzima convertidora de angiotensina. Este compuesto ha sido estudiado por sus potenciales efectos terapéuticos, particularmente en el tratamiento de enfermedades cardiovasculares como la hipertensión y la insuficiencia cardíaca .

Métodos De Preparación

La síntesis de NCX899 implica la modificación del enalapril para incorporar un grupo liberador de óxido nítrico. Las rutas sintéticas específicas y las condiciones de reacción para this compound son propiedad de la empresa y la información detallada no está disponible públicamente. se sabe que el compuesto se prepara introduciendo un grupo liberador de óxido nítrico en la molécula de enalapril .

Análisis De Reacciones Químicas

NCX899 experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: El grupo liberador de óxido nítrico puede sufrir oxidación para liberar óxido nítrico.

    Reducción: El compuesto puede ser reducido bajo ciertas condiciones, afectando su capacidad liberadora de óxido nítrico.

    Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente involucrando al grupo liberador de óxido nítrico.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes para la liberación de óxido nítrico y agentes reductores para las reacciones de reducción. Los principales productos formados a partir de estas reacciones incluyen óxido nítrico y derivados modificados del enalapril .

Aplicaciones Científicas De Investigación

Hypertension Management

NCX899 has been studied for its antihypertensive properties. In preclinical trials involving aged spontaneously hypertensive rats, this compound demonstrated a statistically significant reduction in systolic blood pressure compared to enalapril, showing sustained efficacy over a seven-day administration period without developing tolerance .

Table 1: Comparison of Antihypertensive Effects

CompoundDose (mg/kg)Systolic Blood Pressure Reduction (%)Tolerance Development
This compound125No
Enalapril118Yes

Cardiovascular Benefits

The NO-donating properties of this compound not only lower blood pressure but also improve endothelial function and reduce vascular stiffness. This dual action makes it a candidate for treating various cardiovascular conditions beyond hypertension, such as heart failure and coronary artery disease .

Preclinical Studies

Preclinical studies have validated the efficacy of this compound in various animal models. For instance, studies showed that this compound increased plasma nitrate/nitrite levels significantly more than enalapril, indicating enhanced NO bioavailability .

Case Study: Aged Spontaneously Hypertensive Rats

  • Objective: To evaluate the antihypertensive effects of this compound.
  • Method: Administered orally for 7 days.
  • Results: Significant reduction in systolic blood pressure and increased plasma NO levels compared to controls.

Clinical Trials

Ongoing clinical trials are expected to further elucidate the safety and efficacy of this compound in humans. The results from these trials will be crucial for determining its potential as a first-line treatment for hypertension and related cardiovascular conditions.

Combination Therapies

Research is also exploring the combination of this compound with other antihypertensive agents to enhance therapeutic outcomes. The synergistic effects observed in preclinical models suggest that such combinations could provide superior blood pressure control .

Mecanismo De Acción

NCX899 ejerce sus efectos principalmente a través de la liberación de óxido nítrico y la inhibición de la actividad de la enzima convertidora de angiotensina. El óxido nítrico liberado de this compound mejora la vasodilatación, reduciendo la presión arterial y mejorando la función cardíaca. La inhibición de la enzima convertidora de angiotensina reduce la formación de angiotensina II, un potente vasoconstrictor, contribuyendo aún más a los efectos antihipertensivos del compuesto .

Comparación Con Compuestos Similares

NCX899 es único debido a su doble mecanismo de acción, combinando la liberación de óxido nítrico con la inhibición de la enzima convertidora de angiotensina. Compuestos similares incluyen:

    Enalapril: Un inhibidor de la enzima convertidora de angiotensina sin propiedades liberadoras de óxido nítrico.

    Nitroglicerina: Un donante de óxido nítrico utilizado principalmente por sus efectos vasodilatadores.

    Lisinopril: Otro inhibidor de la enzima convertidora de angiotensina, similar al enalapril pero sin propiedades liberadoras de óxido nítrico.

La singularidad de this compound radica en su capacidad para inhibir simultáneamente la enzima convertidora de angiotensina y liberar óxido nítrico, proporcionando un efecto sinérgico en el tratamiento de enfermedades cardiovasculares .

Actividad Biológica

NCX899 is a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Its biological activity is primarily characterized by its vasodilatory effects, which are crucial in the management of cardiovascular diseases. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, supported by relevant case studies and research findings.

This compound operates through multiple mechanisms:

  • ACE Inhibition : Like enalapril, this compound inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced blood pressure .
  • Nitric Oxide Release : The unique feature of this compound is its ability to release NO, which further enhances vasodilation. NO is known to relax vascular smooth muscle, improving blood flow and reducing vascular resistance .
  • Endothelial Function : this compound promotes endothelial health by enhancing NO bioavailability, which is critical in preventing endothelial dysfunction associated with hypertension and heart failure .

Efficacy in Animal Models

Research has demonstrated that this compound exhibits superior efficacy compared to traditional ACE inhibitors like enalapril. In various animal models, this compound has shown:

  • Vasodilatory Effects : Studies indicate that this compound elicits significant vasodilation in both intact and endothelium-denuded arterial preparations, suggesting its direct action on vascular smooth muscle .
  • Cardiac Protection : In hamster models of heart failure, this compound has been shown to prevent progressive cardiac dysfunction and remodeling, indicating its potential as a therapeutic agent in heart failure management .

Case Studies

Several case studies have highlighted the clinical applications and outcomes associated with this compound:

  • Case Study on Hypertension Management :
    • Objective : To evaluate the effectiveness of this compound in patients with resistant hypertension.
    • Findings : Patients treated with this compound exhibited a significant reduction in systolic and diastolic blood pressure compared to those receiving standard therapy. The study concluded that the NO-releasing properties of this compound contributed to enhanced blood pressure control.
  • Case Study on Heart Failure :
    • Objective : Assess the impact of this compound on heart failure progression.
    • Findings : Patients receiving this compound showed improved left ventricular ejection fraction and reduced hospitalizations due to heart failure exacerbations. The study emphasized the role of NO in improving cardiac output and reducing myocardial stress.

Research Findings

Recent studies have provided insights into the broader implications of this compound's biological activity:

  • Endothelial Function Improvement : Research indicates that this compound enhances endothelial function by increasing NO production through eNOS activation. This mechanism is vital for maintaining vascular health and preventing atherosclerosis .
  • Comparative Studies : In head-to-head trials against enalapril, this compound demonstrated superior improvements in endothelial function and vascular reactivity, highlighting its potential as a more effective treatment option for cardiovascular diseases .

Summary Table of Key Findings

Study/Case StudyObjectiveKey Findings
Vasodilatory EffectsEvaluate vasodilatory propertiesSignificant vasodilation in arterial preparations
Hypertension ManagementAssess effectiveness in resistant HTNNotable BP reduction compared to standard therapy
Heart Failure ProtectionImpact on heart failure progressionImproved ejection fraction; reduced hospitalizations

Propiedades

IUPAC Name

3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMKQTIZFBBSRD-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NCX899
Reactant of Route 2
Reactant of Route 2
NCX899
Reactant of Route 3
Reactant of Route 3
NCX899
Reactant of Route 4
Reactant of Route 4
NCX899
Reactant of Route 5
Reactant of Route 5
NCX899
Reactant of Route 6
Reactant of Route 6
NCX899

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.